molecular formula C7H5F3N2O2S B14276518 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- CAS No. 127183-48-6

4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-

Cat. No.: B14276518
CAS No.: 127183-48-6
M. Wt: 238.19 g/mol
InChI Key: YXLSDMXYSANGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- is a synthetic organic compound characterized by the presence of a pyrimidinone core substituted with a trifluoromethyl ketone and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- typically involves the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Ketone: The trifluoromethyl ketone group can be introduced via a nucleophilic substitution reaction using reagents like trifluoroacetic anhydride.

    Thioether Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems, particularly in reactions involving trifluoromethylation.

    Material Science: Its unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential scaffold for the development of pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.

    Biochemical Research: It can be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological macromolecules.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Polymer Science: Incorporation into polymers to impart unique properties such as increased stability or specific reactivity.

Mechanism of Action

The mechanism of action of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the thioether and ketone groups can participate in hydrogen bonding or covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)amino)-
  • 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)oxy)-

Comparison:

  • Uniqueness: The thioether group in 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)- imparts unique reactivity compared to its amino and oxy analogs. This can influence its chemical behavior and biological activity.
  • Reactivity: The thioether group can undergo oxidation to form sulfoxides and sulfones, which is not possible with the amino or oxy analogs.
  • Applications: The presence of the thioether group can enhance the compound’s utility in catalysis and material science due to its ability to participate in diverse chemical reactions.

This detailed overview provides a comprehensive understanding of 4(5H)-Pyrimidinone, 2-((3,3,3-trifluoro-2-oxopropyl)thio)-, covering its synthesis, reactivity, applications, and comparison with similar compounds

Properties

CAS No.

127183-48-6

Molecular Formula

C7H5F3N2O2S

Molecular Weight

238.19 g/mol

IUPAC Name

2-(3,3,3-trifluoro-2-oxopropyl)sulfanyl-5H-pyrimidin-4-one

InChI

InChI=1S/C7H5F3N2O2S/c8-7(9,10)4(13)3-15-6-11-2-1-5(14)12-6/h2H,1,3H2

InChI Key

YXLSDMXYSANGLK-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=NC1=O)SCC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.